1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
1-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-9-5-7-12(16(19)22)15(21)17-10-13-11-6-3-4-8-14(11)20(2)18-13/h5,7,9H,3-4,6,8,10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJILZJHNVZNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN(C3=C2CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that integrates various pharmacophoric elements. This article examines its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N4O2 |
| Molecular Weight | 284.36 g/mol |
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The indazole moiety is known to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
- Receptor Interaction : The thiophene ring can interact with specific receptors in the body, potentially modulating signaling pathways related to cancer and inflammation.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of indazole showed potent inhibition against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored. Indazole derivatives are known for their broad-spectrum antimicrobial activities:
- Compounds similar to the target molecule have shown efficacy against Gram-positive and Gram-negative bacteria .
Study on Indazole Derivatives
A relevant study published in PubMed Central reported on the synthesis and biological evaluation of indazole derivatives. The findings indicated that certain derivatives exhibited nanomolar binding affinities to critical targets involved in cancer progression .
Multicomponent Reactions
Another investigation focused on multicomponent reactions (MCRs) involving indazole derivatives. This approach yielded compounds with improved biological profiles, including enhanced anticancer activity compared to traditional methods .
Data Summary Table
The following table summarizes key findings related to the biological activity of similar compounds:
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, research involving related tetrahydroindazole derivatives has shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines, making it a candidate for further development as an antitumor agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against a range of bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the indazole moiety can enhance its antimicrobial efficacy .
Eco-friendly Synthesis
Innovative synthetic methods have been developed for producing this compound using environmentally friendly techniques. Ultrasonic-assisted synthesis has been explored, which not only improves yield but also reduces the environmental impact associated with traditional chemical synthesis methods .
Catalytic Synthesis
Catalytic methods have been employed to synthesize this compound efficiently. These methods often utilize transition metal catalysts to facilitate reactions under mild conditions, thereby enhancing the overall sustainability of the synthetic process .
Case Study 1: Antitumor Evaluation
A study conducted on a series of tetrahydroindazole derivatives demonstrated their potential as effective antitumor agents. The compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range. The study highlighted the importance of optimizing substituents on the indazole ring to improve potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Preparation Methods
Cyclization of β-Ketoesters
A common route to 2-pyridinones involves cyclization of β-ketoesters with ammonium acetate. For example, ethyl 3-oxobutanoate reacts with ammonium acetate under acidic conditions to form 2-pyridinone derivatives. Adapting this method, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized via:
- Condensation of methyl acetoacetate with a methylamine source.
- Cyclization under acetic acid catalysis at elevated temperatures (130°C).
Representative Procedure :
Methyl acetoacetate (10 mmol), methylamine hydrochloride (12 mmol), and acetic acid (6 equiv) in ethanol are heated at 130°C for 18 hours under oxygen. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes) to yield the pyridinone-carboxylic acid (65–72% yield).
Palladium-Catalyzed Coupling
Alternative methods employ palladium catalysis for constructing substituted pyridinones. For instance, 2-chloronicotinic acid derivatives undergo coupling with amines in the presence of Pd(OAc)₂ and Xantphos. This approach allows introduction of the methyl group at position 1 via a Boc-protected intermediate, followed by deprotection.
- Reagents : 2-Chloronicotinic acid, tert-butyl methylcarbamate, Pd(OAc)₂, Xantphos, DIPEA.
- Conditions : Reflux in MeOH, 1 hour.
- Yield : 70–80% after HPLC purification.
- Characterization : $$ ^1H $$ NMR (DMSO-d6) δ 2.98 (s, 3H, CH₃), 6.40 (d, J = 7.5 Hz, 1H), 8.05 (s, 1H).
Synthesis of the Tetrahydroindazole-Amine Subunit
Cyclocondensation of Hydrazines with Cyclic Ketones
Tetrahydroindazoles are synthesized via [3+2] cycloaddition between hydrazines and cyclic enones. For example, cyclohexenone reacts with methylhydrazine in acetic acid to form 1-methyl-4,5,6,7-tetrahydro-1H-indazole.
Optimized Protocol :
Cyclohexenone (10 mmol) and methylhydrazine (12 mmol) in acetic acid are stirred at 100°C for 12 hours. The product is isolated via filtration (85% yield).
Reductive Amination to Introduce the Methyleneamine Group
The 3-position of the indazole is functionalized via Mannich reaction or reductive amination. Reacting 1-methyl-4,5,6,7-tetrahydro-1H-indazole with formaldehyde and ammonium chloride under reducing conditions (NaBH₃CN) yields (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine.
- Molar Ratio : Indazole:formaldehyde:NaBH₃CN = 1:2:1.5.
- Solvent : MeOH, 0°C to room temperature.
- Yield : 60–65%.
- Characterization : LC-MS m/z 180.2 (M+H).
Amide Coupling Strategies
Activation of the Pyridinone-Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using oxalyl chloride or as a mixed anhydride with ClCO₂Et. Alternatively, coupling agents like HATU or EDCl facilitate amide bond formation.
Procedure Using EDCl/HOBt :
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 mmol) is dissolved in DMF, treated with EDCl (1.2 mmol), HOBt (1.1 mmol), and DIPEA (2 mmol). After 30 minutes, (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine (1 mmol) is added, and the mixture is stirred for 12 hours. Purification via preparative HPLC affords the final product (55–60% yield).
One-Pot Coupling-Deprotection Sequences
Boc-protected amines are coupled with the acid, followed by TFA-mediated deprotection. This method minimizes side reactions and improves yields.
Example :
Boc-protected amine (1 mmol) is coupled with the acid using HATU, followed by TFA/water (3:1) treatment at room temperature. Isolation via precipitation yields the deprotected amide (70–75%).
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Cyclization of β-Ketoesters | 65–72% | Simple reagents, scalable | Requires harsh conditions (130°C) |
| Palladium Catalysis | 70–80% | Regioselective, mild conditions | Costly catalysts, sensitive to oxygen |
| Reductive Amination | 60–65% | High functional group tolerance | Over-reduction risks |
| EDCl/HOBt Coupling | 55–60% | Widely applicable | Requires excess coupling agents |
Characterization and Analytical Data
Spectral Data for Target Compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
